molecular formula C17H21ClN4O2S B11197495 4-amino-N~3~-(2-chlorobenzyl)-N~5~-pentyl-1,2-thiazole-3,5-dicarboxamide

4-amino-N~3~-(2-chlorobenzyl)-N~5~-pentyl-1,2-thiazole-3,5-dicarboxamide

Cat. No.: B11197495
M. Wt: 380.9 g/mol
InChI Key: WHNZZIHQFVQJRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-amino-N~3~-(2-chlorobenzyl)-N~5~-pentyl-1,2-thiazole-3,5-dicarboxamide is a complex organic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N~3~-(2-chlorobenzyl)-N~5~-pentyl-1,2-thiazole-3,5-dicarboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea under basic conditions.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions.

    Attachment of the Chlorobenzyl Group: The 2-chlorobenzyl group can be attached through a nucleophilic aromatic substitution reaction.

    Addition of the Pentyl Group: The pentyl group can be introduced via alkylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-amino-N~3~-(2-chlorobenzyl)-N~5~-pentyl-1,2-thiazole-3,5-dicarboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiazole ring and the benzyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H~2~O~2~) and potassium permanganate (KMnO~4~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or alcohols are used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

4-amino-N~3~-(2-chlorobenzyl)-N~5~-pentyl-1,2-thiazole-3,5-dicarboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-amino-N~3~-(2-chlorobenzyl)-N~5~-pentyl-1,2-thiazole-3,5-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-N~3~-(2-chlorobenzyl)-N~5~-methyl-1,2-thiazole-3,5-dicarboxamide
  • 4-amino-N~3~-(2-chlorobenzyl)-N~5~-ethyl-1,2-thiazole-3,5-dicarboxamide
  • 4-amino-N~3~-(2-chlorobenzyl)-N~5~-propyl-1,2-thiazole-3,5-dicarboxamide

Uniqueness

4-amino-N~3~-(2-chlorobenzyl)-N~5~-pentyl-1,2-thiazole-3,5-dicarboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity, biological activity, and physical properties. The presence of the pentyl group, in particular, may enhance its lipophilicity and ability to interact with lipid membranes, potentially affecting its pharmacokinetic and pharmacodynamic profiles.

Properties

Molecular Formula

C17H21ClN4O2S

Molecular Weight

380.9 g/mol

IUPAC Name

4-amino-3-N-[(2-chlorophenyl)methyl]-5-N-pentyl-1,2-thiazole-3,5-dicarboxamide

InChI

InChI=1S/C17H21ClN4O2S/c1-2-3-6-9-20-17(24)15-13(19)14(22-25-15)16(23)21-10-11-7-4-5-8-12(11)18/h4-5,7-8H,2-3,6,9-10,19H2,1H3,(H,20,24)(H,21,23)

InChI Key

WHNZZIHQFVQJRY-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC(=O)C1=C(C(=NS1)C(=O)NCC2=CC=CC=C2Cl)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.